molecular formula C17H13N7O3 B15153928 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)benzamide

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B15153928
M. Wt: 363.3 g/mol
InChI Key: DSEZOOKNBHTTDU-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide is a complex organic compound that features a combination of oxadiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate nitrile oxide.

    Formation of the Tetrazole Ring: This step involves the reaction of an azide with a nitrile compound under acidic or basic conditions.

    Coupling of the Rings: The final step involves coupling the oxadiazole and tetrazole rings with a benzamide moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide
  • 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide

Uniqueness

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-1,2,3,4-tetrazol-5-yl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C17H13N7O3

Molecular Weight

363.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C17H13N7O3/c1-26-11-8-6-10(7-9-11)14-18-16(27-22-14)13-5-3-2-4-12(13)15(25)19-17-20-23-24-21-17/h2-9H,1H3,(H2,19,20,21,23,24,25)

InChI Key

DSEZOOKNBHTTDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=NNN=N4

Origin of Product

United States

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